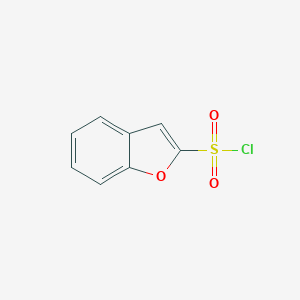

1-ベンゾフラン-2-スルホニルクロリド

概要

説明

1-Benzofuran-2-sulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various sulfonylated benzofuran derivatives. These derivatives are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

Several methods have been developed for the synthesis of sulfonylated benzofurans. One approach involves Ag-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates, which provides a convenient protocol for constructing the heterocycle with high chemo- and regioselectivity under mild conditions . Another metal-free method utilizes I2O5-mediated oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides to achieve the synthesis of sulfonylated benzofurans . Additionally, a visible-light-induced oxidative cyclization reaction of 1,6-enynes and arylsulfinic acids has been developed, which allows for the sequential formation of C–S, C-C, and C=O bonds in one pot under metal-free conditions .

Molecular Structure Analysis

The molecular structure of 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone, a closely related compound, has been characterized, revealing an elongated conformation with a dihedral angle between the benzofuran and benzene rings. The sulfonyl oxygen atoms are positioned to one side of the S-bound benzene ring, and the carbonyl and furan oxygen atoms are syn to each other .

Chemical Reactions Analysis

Sulfonylated benzofurans can participate in various chemical reactions. For instance, a radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions has been reported, which allows for the synthesis of methylsulfonylated and carbonylated benzofurans . Additionally, a CuI-mediated synthesis of sulfonyl benzofuran-3-ones from α-sulfonyl o-hydroxyacetophenones has been described, showcasing the formation of C-O and C-C bonds . Visible-light-induced radical cascade cyclization has also been employed for the synthesis of sulfonated benzoxepines from 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzofuran-2-sulfonyl chloride derivatives are influenced by their molecular structure. The crystal packing of 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone is characterized by supramolecular arrays sustained by C–H⋯O contacts . The reactivity of these compounds in various chemical reactions suggests that they have significant electrophilic character, which is typical for sulfonyl chlorides. The presence of the sulfonyl group also increases the acidity of adjacent hydrogen atoms, which can be exploited in various chemical transformations .

科学的研究の応用

抗がん活性

スルホニルクロリド基で修飾されたものを含むベンゾフラン誘導体は、その潜在的な抗がん特性について調査されてきました。 研究によると、一部の置換ベンゾフランは、白血病、非小細胞肺がん、大腸がん、中枢神経系がん、メラノーマ、卵巣がんなど、さまざまながん細胞株に対して、有意な細胞増殖阻害効果を示すことが示されています .

抗菌および抗ウイルス特性

ベンゾフラン骨格は、抗菌および抗ウイルス効果を含む、その強力な生物活性を特徴としています。 これは、1-ベンゾフラン-2-スルホニルクロリドなどのベンゾフラン化合物を、感染症の新しい治療法の開発にとって価値のあるものにします .

抗酸化作用

ベンゾフランコアを持つ化合物は、その抗酸化特性でも認識されています。 この特性は、さまざまな慢性疾患や老化プロセスに関与している酸化ストレスの抑制に役立ちます .

アルツハイマー病に対する効果

ベンゾフラン誘導体は、アルツハイマー病などの神経変性疾患の治療に有望な結果を示しています。 その強力な抗アルツハイマー活性は、治療薬を開発するための研究の焦点となっています .

抗骨粗鬆症の可能性

ベンゾフラン化合物の研究は、骨の健康の分野にまで広がっており、研究によると、潜在的な抗骨粗鬆症効果が示されています。 この用途は、骨粗鬆症などの病気の治療法を開発する上で特に重要です .

抗寄生虫および抗菌効果

ベンゾフラン誘導体の幅広い生物活性には、抗寄生虫および抗菌効果が含まれます。 これらの特性は、寄生虫感染症や耐性菌株を標的とする薬剤の設計において重要です .

作用機序

Target of Action

1-Benzofuran-2-sulfonyl chloride is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary target of benzofuran compounds is lysozyme, an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

For instance, some substituted benzofurans have been found to have dramatic anticancer activities . These compounds interact with cancer cells, inhibiting their growth and proliferation .

Biochemical Pathways

Benzofuran compounds affect various biochemical pathways. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity . This suggests that benzofuran compounds may interfere with the replication of the hepatitis C virus, affecting the viral life cycle. Additionally, benzofuran compounds have been developed and utilized as anticancer agents, indicating their involvement in pathways related to cell growth and proliferation .

Result of Action

The result of the action of 1-Benzofuran-2-sulfonyl chloride is likely to be dependent on its mode of action and the biochemical pathways it affects. As mentioned, benzofuran derivatives have been shown to have anticancer activities, inhibiting the growth of various types of cancer cells . Therefore, it’s plausible that 1-Benzofuran-2-sulfonyl chloride may also exhibit similar effects.

Safety and Hazards

将来の方向性

Benzofuran compounds, including 1-Benzofuran-2-sulfonyl chloride, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on the development of novel methods for constructing benzofuran rings and the exploration of their biological activities .

特性

IUPAC Name |

1-benzofuran-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCKBBSBRTUUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383564 | |

| Record name | 1-benzofuran-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17070-58-5 | |

| Record name | 1-benzofuran-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

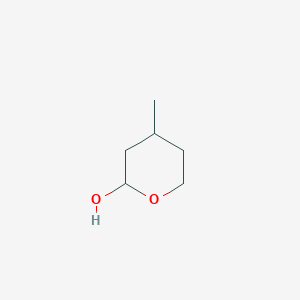

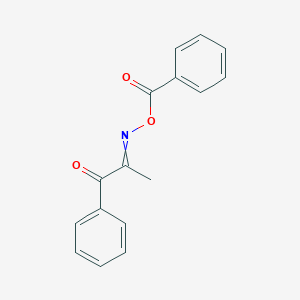

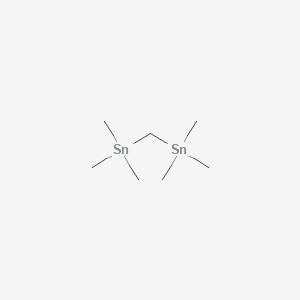

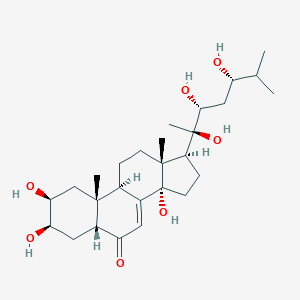

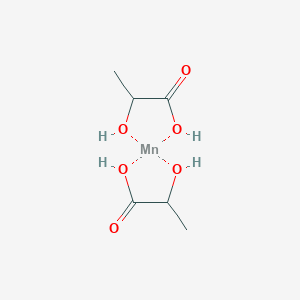

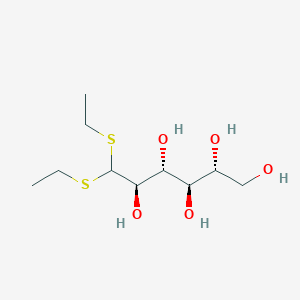

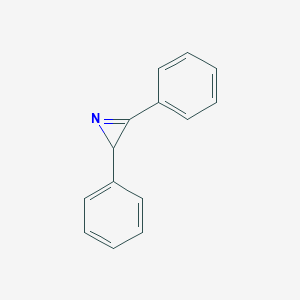

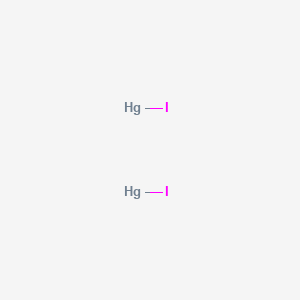

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)